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Compound of Interest

Compound Name: 1-Boc-4-nitroindole

Cat. No.: B1344998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1-Boc-4-nitroindole (tert-butyl 4-nitro-1H-indole-1-carboxylate), a compound of interest in

medicinal chemistry and drug development. While direct experimental spectra for this specific

molecule are not widely published, this document compiles predicted data based on the

analysis of structurally related compounds. It also includes detailed experimental protocols for

acquiring ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, essential for the synthesis and

characterization of this and similar molecules.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 1-Boc-4-nitroindole.

These predictions are derived from established principles of organic spectroscopy and data

from analogous compounds, including substituted indoles and other nitroaromatic systems.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the

indole ring and the protons of the tert-butoxycarbonyl (Boc) protecting group. The electron-

withdrawing nature of the nitro group at the C4 position will significantly deshield adjacent

protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for 1-Boc-4-nitroindole
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5 ~ 7.8 - 8.0 d ~ 8.0

H-6 ~ 7.4 - 7.6 t ~ 8.0

H-7 ~ 8.2 - 8.4 d ~ 8.0

H-2 ~ 7.6 - 7.8 d ~ 3.5

H-3 ~ 6.7 - 6.9 d ~ 3.5

-C(CH₃)₃ (Boc) ~ 1.7 s -

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The

carbonyl carbon of the Boc group and the carbons attached to the nitrogen and nitro groups

are expected at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for 1-Boc-4-nitroindole
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Boc) ~ 149 - 151

-C(CH₃)₃ (Boc) ~ 84 - 86

-C(CH₃)₃ (Boc) ~ 28

C-2 ~ 125 - 127

C-3 ~ 107 - 109

C-3a ~ 128 - 130

C-4 ~ 142 - 144

C-5 ~ 118 - 120

C-6 ~ 128 - 130

C-7 ~ 122 - 124

C-7a ~ 135 - 137

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key

absorptions are expected for the nitro group, the carbonyl of the Boc protecting group, and the

aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Data for 1-Boc-4-nitroindole
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Functional Group Vibration Mode
Predicted
Absorption (cm⁻¹)

Intensity

NO₂ Asymmetric Stretch ~ 1520 - 1560 Strong

NO₂ Symmetric Stretch ~ 1340 - 1360 Strong

C=O (Boc) Stretch ~ 1730 - 1750 Strong

C-H (aromatic) Stretch ~ 3100 - 3150 Medium

C-H (aliphatic) Stretch ~ 2950 - 3000 Medium

C=C (aromatic) Stretch ~ 1450 - 1600 Medium-Weak

C-N Stretch ~ 1250 - 1350 Medium

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. For 1-Boc-4-nitroindole (C₁₃H₁₄N₂O₄), the molecular weight is 262.26 g/mol

. Under common ionization techniques like Electrospray Ionization (ESI), the molecular ion

peak [M+H]⁺ or [M+Na]⁺ would be expected. A characteristic fragmentation pattern involves the

loss of components of the Boc group.

Table 4: Predicted Mass Spectrometry Data for 1-Boc-4-nitroindole

m/z Proposed Fragment

263 [M+H]⁺

285 [M+Na]⁺

207 [M - C₄H₉ + H]⁺ (Loss of tert-butyl group)

163 [M - C₅H₉O₂ + H]⁺ (Loss of Boc group)

117 [M - C₅H₉O₂ - NO₂ + H]⁺

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

1-Boc-4-nitroindole sample (5-10 mg for ¹H, 15-25 mg for ¹³C)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tube (5 mm diameter)

Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Procedure:

Sample Preparation: Dissolve the 1-Boc-4-nitroindole sample in approximately 0.6-0.7 mL

of the chosen deuterated solvent in a clean, dry vial. The solution should be clear.

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it

into the probe.

Spectrometer Setup (¹H NMR):

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation

delay). A standard 30° or 90° pulse is typically used.

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio (typically 8-16 scans for ¹H).

Spectrometer Setup (¹³C NMR):
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Switch the probe to the ¹³C nucleus frequency.

Use a standard proton-decoupled pulse sequence.

Set a longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 1024

or more) due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak or TMS (0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups in 1-Boc-4-nitroindole.

Materials:

1-Boc-4-nitroindole sample (1-2 mg)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet

press.

Procedure (using ATR):

Background Scan: Record a background spectrum of the clean ATR crystal to subtract

atmospheric and instrumental absorptions.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good

contact between the sample and the crystal.
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Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400

cm⁻¹). A sufficient number of scans (e.g., 16-32) should be co-added to obtain a good quality

spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them with known

functional group frequencies.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Boc-4-
nitroindole.

Materials:

1-Boc-4-nitroindole sample (~1 mg)

High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)

HPLC-grade solvent (e.g., methanol, acetonitrile)

Procedure (using ESI):

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a

suitable solvent.

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture

to ensure mass accuracy.

Method Setup: Set the ESI source parameters, including capillary voltage, nebulizer gas

pressure, and drying gas flow and temperature. Set the mass analyzer to scan a relevant

m/z range (e.g., 50-500).

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a

syringe pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and

[M+Na]⁺ ions.
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Data Analysis: Identify the molecular ion peak and major fragment ions. Propose

fragmentation pathways based on the observed m/z values.

Visualizations
Workflow and Structural Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflow for

spectroscopic analysis and the chemical structure of 1-Boc-4-nitroindole.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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Caption: Chemical structure of 1-Boc-4-nitroindole (tert-butyl 4-nitro-1H-indole-1-carboxylate).

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 1-Boc-4-nitroindole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1344998#spectroscopic-data-for-1-boc-4-nitroindole-
h-nmr-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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